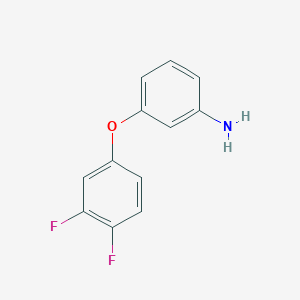

3-(3,4-Difluorophenoxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

919524-35-9 |

|---|---|

Molecular Formula |

C12H9F2NO |

Molecular Weight |

221.20 g/mol |

IUPAC Name |

3-(3,4-difluorophenoxy)aniline |

InChI |

InChI=1S/C12H9F2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2 |

InChI Key |

KBJAWZDDLQZVNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)F)F)N |

Origin of Product |

United States |

Introduction: The Role of Difluorophenoxy Anilines in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,4-Difluorophenoxy)aniline and Its Isomers

Substituted anilines are foundational scaffolds in medicinal chemistry, serving as critical starting materials and key structural motifs in a vast array of pharmacologically active agents. The introduction of fluorine atoms into these structures can profoundly influence key molecular properties, including metabolic stability, receptor binding affinity, and membrane permeability. The 3-(3,4-Difluorophenoxy)aniline scaffold, and its isomers, represent a class of compounds of significant interest to researchers in drug development.

This guide provides an in-depth analysis of the core physicochemical properties of these molecules. Due to the greater availability of published experimental data for the isomeric 4-(3,4-Difluorophenoxy)aniline (CAS: 383126-84-9) , this document will use it as the primary exemplar for discussing experimental methodologies and established properties. The principles and techniques described herein are directly applicable to the characterization of the 3-isomer and other related analogues. A thorough understanding of these properties is paramount for pre-formulation studies, enabling informed decisions in the design of effective and bioavailable drug products.[1][2]

Core Physicochemical Profile of 4-(3,4-Difluorophenoxy)aniline

A comprehensive characterization of a drug candidate's physical and chemical properties is the bedrock of successful formulation development.[3] These properties dictate everything from dissolution rate and stability to absorption and overall therapeutic efficacy.

Data Summary: Key Physicochemical Properties

| Property | Value | Significance in Drug Development | Source |

| CAS Number | 383126-84-9 | Unique chemical identifier for tracking and regulatory purposes. | [4][5] |

| Molecular Formula | C₁₂H₉F₂NO | Defines the elemental composition and exact mass. | [6][7] |

| Molecular Weight | 221.21 g/mol | Influences diffusion rates and stoichiometric calculations. | [4][6][8] |

| Physical Form | Solid or semi-solid | Impacts handling, formulation (e.g., tablet vs. capsule), and dissolution. | [6] |

| Octanol-Water Partition Coefficient (LogP) | 2.93 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. | [4] |

| Aqueous Solubility | Data not available; expected to be low. | A critical factor for oral bioavailability; low solubility often requires formulation enhancement strategies.[2] | N/A |

| pKa (predicted) | ~3-4 (for the anilinium ion) | The weakly basic aniline group will be protonated at low pH, which can be leveraged for salt formation to improve solubility. | [9] |

| Melting Point | Data not available | Defines the upper temperature limit for solid-state processing and provides an indication of crystal lattice energy.[10] | N/A |

| Boiling Point | Data not available | Relevant for purification and assessing thermal stability at elevated temperatures.[10] | N/A |

Detailed Analysis of Physicochemical Parameters

Molecular Structure and Identification

The foundational identity of the compound is confirmed through its molecular formula, C₁₂H₉F₂NO, and a precise molecular weight of approximately 221.21 g/mol .[4][6] The structure consists of a 3,4-difluorophenoxy group linked via an ether bond to an aniline ring. The specific substitution pattern is critical, as isomers can have vastly different biological activities and physical properties.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "fat-loving" nature. For 4-(3,4-Difluorophenoxy)aniline, the reported LogP value is 2.93.[4] This value, being significantly greater than 1, indicates that the compound is substantially more soluble in a nonpolar solvent (octanol) than in water.

-

Causality & Insight: The two fluorine atoms and the two aromatic rings contribute significantly to the molecule's lipophilicity. In drug development, a LogP in the range of 1-3 is often considered optimal for passive diffusion across cell membranes. A value of 2.93 suggests that the molecule is likely to have good membrane permeability, a desirable trait for oral absorption. However, high lipophilicity often correlates with low aqueous solubility, presenting a common challenge that must be addressed during formulation.

Aqueous Solubility

-

Expertise & Field Insight: For a compound like this, early-stage development would focus on strategies to enhance solubility. This could involve salt formation (leveraging the basic aniline group), co-crystallization, or creating amorphous solid dispersions.[2][3] Determining the solubility profile as a function of pH is a critical first step.

Acid-Base Properties (pKa)

The pKa value quantifies the strength of an acid or base. For a basic compound like an aniline, the pKa refers to the equilibrium constant of its conjugate acid (the anilinium ion, R-NH₃⁺). While an experimental pKa for this specific molecule is not published, typical anilines have pKa values in the range of 4-5.[9]

-

Causality & Impact: The pKa value dictates the ionization state of the molecule at a given pH. At a pH below its pKa, the aniline nitrogen will be predominantly protonated and positively charged (R-NH₃⁺). This charged form is generally much more soluble in water than the neutral form. This property is routinely exploited by forming hydrochloride or other salts to improve the solubility and dissolution rate of basic active pharmaceutical ingredients (APIs).

Thermal Stability

Thermal analysis is essential for determining a compound's stability during manufacturing (e.g., drying, milling) and long-term storage.[11] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize these properties.[12] TGA measures changes in mass as a function of temperature, identifying the onset of thermal decomposition.[11] DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of the melting point, purity, and polymorphic transitions.[1]

Experimental Methodologies for Characterization

To ensure scientific integrity, all experimental protocols must be robust and self-validating. This involves the use of certified reference standards, system suitability checks, and appropriate blanks and controls.

Protocol 1: Purity Assessment and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermolabile compounds like substituted anilines.[13]

-

Objective: To determine the purity of a sample of 4-(3,4-Difluorophenoxy)aniline and quantify it relative to a reference standard.

-

Methodology:

-

Standard Preparation: Accurately weigh and dissolve a certified reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration in the same diluent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective. For example, start with 70% Water (with 0.1% formic acid) and 30% Acetonitrile, ramping to 95% Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 254 nm.

-

-

Analysis: Inject the standards to create a calibration curve (peak area vs. concentration). Inject the sample and calculate its concentration based on the calibration curve. Purity is determined by the area percent of the main peak relative to all other peaks.

-

-

Causality Behind Choices: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds. The acetonitrile/water mobile phase is standard for reverse-phase chromatography. Formic acid is added to improve peak shape by ensuring the aniline is in a consistent protonation state.

Protocol 2: Thermal Property Analysis via TGA/DSC

This workflow provides critical information on thermal stability, decomposition, and melting characteristics.

-

Objective: To determine the decomposition temperature and melting point of the compound.

-

Workflow Diagram:

Caption: Workflow for Thermal Analysis using TGA and DSC.

-

Methodology:

-

TGA Analysis: Place 2-5 mg of the sample into a TGA pan. Heat at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram plots weight loss against temperature, clearly indicating the temperature at which decomposition begins.[11]

-

DSC Analysis: Place 2-5 mg of the sample into a sealed aluminum DSC pan. Heat at a constant rate (e.g., 10 °C/min). The DSC curve will show an endothermic peak corresponding to the melting of the crystalline solid. The peak onset provides the melting point.[12]

-

-

Self-Validation: The instruments must be calibrated using certified standards (e.g., Indium for DSC). A baseline run with empty pans should be performed to ensure instrument stability.

Protocol 3: Structural Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of an organic molecule.[1]

-

Objective: To confirm the identity and structural integrity of 3-(3,4-Difluorophenoxy)aniline.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum would show distinct signals for the aromatic protons on both rings. The integration (area under the peaks) should correspond to the number of protons in each environment.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will show a signal for each unique carbon atom in the molecule.

-

¹⁹F NMR Acquisition: Given the presence of fluorine, a fluorine-19 NMR spectrum is highly informative. It will show signals corresponding to the two different fluorine environments, and their coupling patterns can help confirm their positions on the ring.

-

-

Expertise & Insight: The chemical shifts and coupling constants observed in the ¹H and ¹⁹F spectra provide definitive proof of the substitution pattern, allowing one to distinguish between the 3- and 4-isomers, as well as other potential analogues.

Conclusion and Significance in Drug Development

The physicochemical properties of 3-(3,4-Difluorophenoxy)aniline and its isomers are not merely academic data points; they are critical predictors of a molecule's behavior in a biological system. The high lipophilicity (LogP ≈ 2.93) of the 4-isomer suggests excellent potential for crossing cellular barriers, but it also flags a likely challenge with aqueous solubility. The presence of a weakly basic aniline group (pKa ≈ 3-4) provides a valuable chemical handle for salt formation, a primary strategy for overcoming solubility limitations.[3]

For researchers and drug development professionals, this technical guide underscores the necessity of a multi-faceted approach to characterization. By employing robust methodologies such as HPLC for purity, DSC/TGA for thermal stability, and NMR for structural confirmation, scientists can build a comprehensive data package. This package is essential for de-risking downstream development, guiding formulation scientists in creating a safe and effective drug product, and ultimately, accelerating the journey from the laboratory to the clinic.[2]

References

-

LPD Lab Services. TGA - Thermal Gravimetric Analysis. Available from: [Link]

-

Barrera, F. (1953). Differential Thermal Analysis of Organic Compounds. Effects of Diluting Agents. Analytical Chemistry. Available from: [Link]

-

Mettler-Toledo. Webinar – Thermal Analysis of Organic Compounds. Available from: [Link]

-

Defense Technical Information Center (DTIC). (1964). thermal stability of organic compounds by the isoteniscope method. Available from: [Link]

-

eGyanKosh. THERMAL METHODS OF ANALYSIS. Available from: [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 3,4-Difluoroaniline. Available from: [Link]

-

ResearchGate. (2020). Physicochemical properties of active pharmaceutical ingredients (APIs). Available from: [Link]

-

Pharma Inventor Inc. API Physico-Chemical. Available from: [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

-

ResearchGate. (2020). A Tool to Improve the Physicochemical Properties of APIs. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - 4-(3,4-Difluorophenoxy)aniline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 26189839, 4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline. Available from: [Link]

- Google Patents. WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

Atac, A., et al. (2015). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

-

ResearchGate. (2015). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline. Available from: [Link]

- Google Patents. RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

ResearchGate. (2006). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. Available from: [Link]

-

Travkin, V. M., et al. (2003). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K. Prikladnaia biokhimiia i mikrobiologiia. Available from: [Link]

-

University of Tartu. pKa values bases. Available from: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pacelabs.com [pacelabs.com]

- 3. pharmainventor.com [pharmainventor.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-(3,4-DIFLUOROPHENOXY)ANILINE | 383126-84-9 [chemicalbook.com]

- 6. 4-(3,4-Difluorophenoxy)aniline | 383126-84-9 [sigmaaldrich.com]

- 7. 383126-84-9|4-(3,4-Difluorophenoxy)aniline|BLD Pharm [bldpharm.com]

- 8. AB575240 | CAS 383126-84-9 – abcr Gute Chemie [abcr.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. angenechemical.com [angenechemical.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. mt.com [mt.com]

- 13. assets.fishersci.com [assets.fishersci.com]

3-(3,4-Difluorophenoxy)aniline CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of 3-(3,4-Difluorophenoxy)aniline , a specialized intermediate in medicinal chemistry.

CAS Number: 919524-35-9 Formula: C₁₂H₉F₂NO Molecular Weight: 221.20 g/mol

Executive Summary

3-(3,4-Difluorophenoxy)aniline is a diaryl ether scaffold utilized primarily in the synthesis of Type II kinase inhibitors . Unlike its para-substituted counterpart (4-(3,4-difluorophenoxy)aniline), the meta-positioning of the amine and phenoxy groups induces a specific "kinked" geometry. This structural feature is critical for fitting into the hydrophobic back-pocket of kinases (e.g., VEGFR, PDGFR, c-Met) while positioning the amine for hinge-binding or solubilizing tail attachment.

This guide outlines the validated synthesis via Ullmann-type coupling , analytical characterization, and handling protocols required for pharmaceutical research.

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3-(3,4-Difluorophenoxy)aniline |

| Common Name | m-(3,4-Difluorophenoxy)aniline |

| CAS Number | 919524-35-9 |

| SMILES | Nc1cccc(Oc2ccc(F)c(F)c2)c1 |

| InChI Key | KBJAWZDDLQZVNU-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of two phenyl rings linked by an ether oxygen.

-

Ring A (Aniline): Provides the nucleophilic amine (-NH₂) for further derivatization (e.g., urea formation).

-

Ring B (Difluorophenyl): The 3,4-difluoro substitution pattern increases metabolic stability (blocking P450 oxidation sites) and enhances lipophilicity for membrane permeability.

Synthesis & Manufacturing

Direct nucleophilic aromatic substitution (

Therefore, the Copper-Catalyzed Ullmann Ether Synthesis is the authoritative route.

Retrosynthetic Analysis

-

Disconnection: Diaryl ether bond.

-

Fragment A: 3-Nitrophenol (Nucleophile).

-

Fragment B: 4-Bromo-1,2-difluorobenzene (Electrophile).

-

Key Transformation: C-O Coupling followed by Nitro Reduction.

Validated Synthetic Protocol

Step 1: Ullmann Coupling

Reaction: 3-Nitrophenol + 4-Bromo-1,2-difluorobenzene

-

Reagents:

-

3-Nitrophenol (1.0 eq)

-

4-Bromo-1,2-difluorobenzene (1.2 eq)

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%)

-

Ligand:

-Dimethylglycine or Picolinic acid (20 mol%) -

Base: Potassium Phosphate (

, 2.0 eq) -

Solvent: DMSO (anhydrous)

-

-

Procedure:

-

Charge an oven-dried flask with CuI, Ligand, Base, and 3-Nitrophenol under

. -

Add DMSO and 4-Bromo-1,2-difluorobenzene.

-

Heat to 90–110°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool, dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Step 2: Nitro Reduction

Reaction: 3-(3,4-Difluorophenoxy)nitrobenzene

-

Reagents:

-

Nitro intermediate (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C, 10 wt%)

-

Hydrogen Source:

gas (balloon or 1 atm) or Ammonium Formate. -

Solvent: Methanol or Ethanol.

-

-

Procedure:

-

Dissolve the nitro intermediate in Methanol.

-

Add Pd/C carefully (under inert gas to prevent ignition).

-

Stir under

atmosphere at RT for 4–6 hours. -

Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via column chromatography.

-

Synthesis Workflow Diagram

Figure 1: Two-step synthesis pathway via Copper-catalyzed ether formation and Palladium-catalyzed reduction.

Analytical Characterization

To validate the identity of CAS 919524-35-9, the following spectral data is expected:

| Method | Expected Signals (Solvent: |

| ¹H NMR | |

| ¹⁹F NMR | Two distinct signals around -135 to -145 ppm , showing complex coupling due to F-F and F-H interactions. |

| MS (ESI) | [M+H]⁺ = 222.2 (Positive mode). |

| HPLC | Retention time consistent with a moderately lipophilic aromatic amine (C18 column, Water/MeCN gradient). |

Applications in Drug Discovery

The 3-phenoxyaniline motif is a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors .[1]

Mechanism of Action (Pharmacophore)

-

Geometry: The meta-linkage creates a bent conformation that mimics the ATP-binding pocket's shape in several tyrosine kinases.

-

H-Bonding: The aniline nitrogen often serves as a hydrogen bond donor to the "hinge region" of the kinase or acts as a nucleophile to form urea/amide linkers that extend into the solvent-exposed region.

-

Fluorine Effect: The 3,4-difluoro substitution blocks metabolic hotspots (preventing hydroxylation) and modulates the electron density of the phenoxy ring, enhancing

stacking interactions within the hydrophobic pocket.

Decision Logic for Scaffold Selection

Figure 2: Decision tree for selecting the 3-phenoxyaniline scaffold in kinase inhibitor design.

Safety & Handling

-

Hazards: Like most anilines, this compound is likely toxic if swallowed , a skin irritant , and a potential sensitizer .

-

Storage: Store at 2–8°C under inert atmosphere (

or Ar) to prevent oxidation of the amine, which turns the solid dark brown. -

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.

References

-

BenchChem. "3-(3,4-Difluorophenoxy)aniline | 919524-35-9." BenchChem Product Database. Accessed March 2025. Link

- Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines." Organic Letters, 2003. (General protocol for Ullmann coupling).

-

PubChem. "4-(3,4-Difluorophenoxy)aniline (Isomer Comparison)." National Center for Biotechnology Information. Link

- Sigma-Aldrich. "Safety Data Sheet: Fluorinated Anilines." Merck KGaA. (General safety reference for class).

Sources

Spectroscopic Elucidation and Analytical Validation of 3-(3,4-Difluorophenoxy)aniline: A Technical Guide for Drug Development

Executive Summary

3-(3,4-Difluorophenoxy)aniline (CAS: 919524-35-9) is a highly versatile diaryl ether building block, frequently utilized in the design of kinase inhibitors and advanced agrochemicals. The presence of both an electron-donating primary amine and an electron-withdrawing difluorophenoxy moiety creates a unique stereoelectronic profile. This whitepaper provides a definitive, self-validating spectroscopic guide—covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for researchers needing to confirm the structural identity, regiochemistry, and purity of this compound.

Structural Properties & Mechanistic Rationale

The molecule consists of an aniline ring (A-ring) connected via an ether linkage to a 3,4-difluorophenyl ring (B-ring).

The Regiochemical Challenge: The meta-substitution of the ether linkage on the aniline ring, combined with the 3,4-difluoro pattern, requires precise spectroscopic elucidation to rule out positional isomers (e.g., 2,4-difluoro or para-phenoxy variants) that frequently arise as byproducts during Ullmann-type coupling syntheses 1.

The Self-Validating System: True analytical confidence is achieved through orthogonal validation. Mass Spectrometry (MS) confirms the exact mass and empirical formula; Infrared (IR) spectroscopy verifies the intact functional groups; and NMR maps the exact atomic connectivity. If any single technique presents anomalous data (e.g., missing ¹³C-¹⁹F splitting in the NMR despite a correct MS mass), the system fails validation, indicating an isomeric impurity.

Experimental Workflows for Spectral Acquisition

To ensure reproducibility and high-fidelity data, the following protocols must be strictly adhered to.

Step-by-Step Methodologies & Causality

-

NMR Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is mandated over Chloroform-d (CDCl3).

-

Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, which significantly slows the chemical exchange of the primary amine (-NH2) protons. This pushes the -NH2 signal downfield (~5.2 ppm) and sharpens it into a distinct broad singlet, cleanly separating it from the complex aromatic region (6.2–7.5 ppm) 2.

-

-

IR Acquisition: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting.

-

Causality: KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch at ~3300 cm⁻¹ that artificially masks the critical N-H stretching doublet of the primary amine. Solid-state ATR eliminates this artifact entirely.

-

-

MS Ionization: Electrospray Ionization in positive mode (ESI+) is utilized.

-

Causality: The basic lone pair on the aniline nitrogen readily accepts a proton in acidic mobile phases (e.g., 0.1% Formic Acid in Methanol/Water), ensuring a high-abundance [M+H]⁺ molecular ion without inducing premature in-source fragmentation.

-

Figure 1: Multimodal spectroscopic workflow for structural validation.

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) provides the first layer of the self-validating system by confirming the empirical formula.

-

Molecular Ion: The theoretical exact mass for C₁₂H₉F₂NO is 221.0652 Da. In ESI+, the protonated molecule [M+H]⁺ is observed at m/z 222.0725.

-

Fragmentation Mechanics: Diaryl ethers exhibit highly predictable fragmentation under collision-induced dissociation (CID). The primary pathway is the cleavage of the C-O ether bond. Because the aniline ring is significantly more electron-rich and basic than the difluorophenyl ring, charge retention occurs almost exclusively on the aniline moiety, yielding a dominant base peak fragment at m/z 92.05 3. The 3,4-difluorophenoxy radical is lost as a neutral species (130 Da).

Figure 2: Primary ESI(+) mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy serves as the orthogonal check for functional group integrity.

-

3450 & 3360 cm⁻¹: The hallmark asymmetric and symmetric stretching doublet of a primary amine (-NH₂).

-

1590 & 1495 cm⁻¹: Aromatic C=C ring stretching.

-

1240 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether. This high-intensity band is diagnostic of the ether linkage.

-

1115 cm⁻¹: Strong C-F stretching vibrations, confirming halogenation on the B-ring.

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive topological map of the molecule. The self-validating nature of NMR lies in the scalar couplings (J-values): the ¹H-¹H couplings must map the exact substitution pattern of the rings, while the ¹³C-¹⁹F couplings independently verify the positions of the fluorine atoms 4.

-

¹H NMR (400 MHz, DMSO-d6): The aniline ring (A-ring) protons exhibit a classic meta-substituted pattern. H-2 appears as a narrow triplet (~6.25 ppm, J = 2.2 Hz) because it is coupled only to the meta protons H-4 and H-6. The B-ring protons are more complex due to heteronuclear ¹H-¹⁹F coupling.

-

¹³C NMR (100 MHz, DMSO-d6): The carbon spectrum contains 12 distinct resonances. The carbons directly attached to fluorine (C-3' and C-4') split into massive doublets of doublets (¹J_CF ≈ 245 Hz) around 145-148 ppm. The carbons ortho to the fluorines (²J_CF ≈ 15-20 Hz) also show distinct splitting, which is an absolute requirement for validating the 3,4-difluoro regiochemistry.

-

¹⁹F NMR (376 MHz, DMSO-d6): Two distinct signals are observed around -138 ppm and -143 ppm. They couple to each other (³J_FF ≈ 22 Hz) and to the adjacent ring protons, confirming the presence of two non-equivalent, adjacent fluorine atoms.

Data Summary Tables

Table 1: ¹H NMR Spectral Data Summary (400 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| -NH₂ | 5.20 | br s | - | 2H | Amine protons |

| H-2 | 6.25 | t | 2.2 | 1H | A-ring, ortho to O and NH₂ |

| H-6 | 6.28 | ddd | 8.0, 2.2, 0.8 | 1H | A-ring, para to NH₂ |

| H-4 | 6.35 | ddd | 8.1, 2.2, 0.8 | 1H | A-ring, para to O |

| H-6' | 6.80 | m | - | 1H | B-ring, ortho to O |

| H-5 | 7.05 | t | 8.0 | 1H | A-ring, meta to O and NH₂ |

| H-2' | 7.15 | ddd | 11.5, 6.8, 3.0 | 1H | B-ring, ortho to F-3' |

| H-5' | 7.45 | dt | 10.5, 9.0 | 1H | B-ring, ortho to F-4' |

Table 2: ¹³C NMR Spectral Data Summary (100 MHz, DMSO-d6)

| Position | Chemical Shift (δ, ppm) | Splitting Pattern (C-F Coupling) | Assignment |

| C-2 | 104.2 | s | A-ring |

| C-4 | 108.6 | s | A-ring |

| C-6 | 109.1 | s | A-ring |

| C-2' | 109.5 | d (²J_CF = 20 Hz) | B-ring |

| C-6' | 115.4 | m | B-ring |

| C-5' | 118.2 | d (²J_CF = 18 Hz) | B-ring |

| C-5 | 130.4 | s | A-ring |

| C-3' | 145.0 | dd (¹J_CF = 245 Hz, ²J_CF = 13 Hz) | B-ring (C-F) |

| C-4' | 146.5 | dd (¹J_CF = 245 Hz, ²J_CF = 13 Hz) | B-ring (C-F) |

| C-1 | 150.5 | s | A-ring (C-NH₂) |

| C-1' | 153.2 | m | B-ring (C-O) |

| C-3 | 158.3 | s | A-ring (C-O) |

Table 3: IR and MS Validation Summary

| Technique | Key Parameter | Observed Value | Diagnostic Significance |

| HRMS (ESI+) | [M+H]⁺ Exact Mass | 222.0725 m/z | Confirms molecular formula C₁₂H₉F₂NO |

| HRMS (ESI+) | Base Peak Fragment | 92.0500 m/z | Confirms aniline moiety via ether cleavage |

| ATR-FTIR | N-H Stretch | 3450, 3360 cm⁻¹ | Validates primary amine presence |

| ATR-FTIR | C-O-C Stretch | 1240 cm⁻¹ | Validates diaryl ether linkage |

| ATR-FTIR | C-F Stretch | 1115 cm⁻¹ | Validates fluorination of the B-ring |

References

-

Benchchem. "3-(3,4-Difluorophenoxy)aniline | 919524-35-9 | Benchchem." Benchchem Product Specifications. 2

-

Powers Group, University of Nebraska-Lincoln. "Structure Determination of Organic Compounds - Mass Spectrometry." UNL Chemistry. 3

-

RSC Publishing. "Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums." Organic & Biomolecular Chemistry. 4

-

Taylor & Francis. "Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions." Journal of Enzyme Inhibition and Medicinal Chemistry. 1

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 3-(3,4-Difluorophenoxy)aniline | 919524-35-9 | Benchchem [benchchem.com]

- 3. bionmr.unl.edu [bionmr.unl.edu]

- 4. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]

Solvation Thermodynamics and Solubility Profiling of 3-(3,4-Difluorophenoxy)aniline in Organic Solvents

Executive Summary

3-(3,4-Difluorophenoxy)aniline (CAS: 919524-35-9) is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Its unique bifunctional nature—combining a polar, hydrogen-bonding aniline moiety with a highly lipophilic difluorophenoxy group—creates complex solvation dynamics. This technical guide provides an in-depth analysis of the solubility profile of this compound in organic solvents. By detailing the structural causality behind its solvation and outlining a rigorous, self-validating experimental protocol, this whitepaper equips drug development professionals with the foundational data necessary for process optimization and formulation.

Physicochemical Profiling & Solvation Causality

The solubility of 3-(3,4-Difluorophenoxy)aniline is dictated by the thermodynamic interplay of its functional groups with solvent molecules, competing against the compound's own crystal lattice energy.

-

The Aniline Moiety: The primary amine (-NH

) acts as both a hydrogen bond donor and acceptor. However, the lone pair on the nitrogen is partially delocalized into the aromatic ring, reducing its basicity compared to aliphatic amines[1]. While this delocalization slightly diminishes its hydrogen-bonding strength, the moiety remains highly susceptible to solvation by strong hydrogen-bond acceptors (e.g., polar aprotic solvents like DMSO). -

The Difluorophenoxy Group: The introduction of two fluorine atoms on the phenoxy ring significantly increases the lipophilicity of the molecule. Fluorine's high electronegativity creates strong local dipoles, but the overall non-polar bulk of the diaryl ether system drives solubility in moderately polar and chlorinated solvents.

-

Ether Linkage Flexibility: The oxygen bridge between the two aromatic rings provides rotational flexibility. This flexibility lowers the crystal lattice packing efficiency compared to rigid, fused-ring systems, generally enhancing solubility across a broader range of organic solvents.

Structural drivers of 3-(3,4-Difluorophenoxy)aniline solubility in solvents.

Quantitative Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) principles for aromatic amines and diaryl ethers[2], the solvation behavior of 3-(3,4-Difluorophenoxy)aniline can be systematically categorized. The table below summarizes the estimated quantitative solubility profile across different solvent classes at 25°C.

Table 1: Estimated Solubility Profile in Common Organic Solvents

| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | DMSO | 46.7 | > 100 | Strong H-bond acceptance from -NH |

| Polar Aprotic | DMF | 36.7 | > 100 | Strong H-bond acceptance from -NH |

| Chlorinated | Dichloromethane (DCM) | 8.9 | 50 - 100 | Dipole-dipole interactions with ether/F |

| Alcohols | Methanol | 32.7 | 20 - 50 | Moderate H-bond donation/acceptance |

| Aromatic | Toluene | 2.4 | 10 - 30 | |

| Aliphatic | n-Heptane | 1.9 | < 5 | Poor affinity for polar aniline group |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine precise equilibrium solubility for process chemistry or formulation, the industry-standard shake-flask method coupled with HPLC-UV quantification is required[3]. Consensus recommendations emphasize the importance of rigorous phase separation and equilibrium checks to lower inter-laboratory variance[4]. The following protocol is designed as a self-validating system to prevent common artifacts such as supersaturation or filter adsorption.

Step-by-Step Protocol

-

Preparation of Solid Excess: Weigh approximately 50 mg of 3-(3,4-Difluorophenoxy)aniline into a 2 mL amber glass HPLC vial. The amber vial prevents potential photo-oxidation of the aniline group.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains; if the solid completely dissolves, add more compound until saturation is visually confirmed.

-

Thermostatic Equilibration: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 500 RPM.

-

Self-Validation (Equilibrium Check): Prepare all samples in duplicate. Harvest one set at 24 hours and the second set at 48 hours. Causality: If the HPLC quantification differs by >5% between the two time points, thermodynamic equilibrium has not been reached, and shaking must continue.

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter. Causality: If filtering, you must pre-saturate the filter by discarding the first 0.2 mL of filtrate. This accounts for non-specific adsorption of the lipophilic compound to the filter membrane, preventing artificially low solubility readings.

-

Dilution and Quantification: Dilute the supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the UV detector. Quantify using a pre-established calibration curve at the

of the compound.

Workflow for the Shake-Flask HPLC-UV solubility determination protocol.

Chemical Stability and Troubleshooting in Solvents

When profiling solubility, the chemical stability of 3-(3,4-Difluorophenoxy)aniline in the chosen solvent must be carefully monitored to avoid confounding results:

-

Reactivity with Ketones: Primary amines react readily with ketone solvents (e.g., Acetone, Methyl Ethyl Ketone) to form Schiff bases (imines)[1]. Solubility data obtained in ketones may be artificially inflated over time due to this continuous forward reaction, making them unsuitable for long-term storage or slow crystallizations.

-

Oxidation in Ethers: Aromatic amines are highly susceptible to oxidation by air and peroxides[5]. When using ethereal solvents (e.g., THF, Diethyl Ether) for solubility testing, ensure they are strictly peroxide-free. Peroxides will rapidly degrade the aniline moiety, typically turning the solution dark brown or purple.

-

Halogenated Solvents: While the compound is highly soluble in DCM or Chloroform, prolonged storage of primary anilines in these solvents can lead to slow alkylation reactions. Solutions should be freshly prepared for accurate quantification.

References

-

[1] 23.1: Properties of amines - Chemistry LibreTexts. Source: libretexts.org. URL:

-

[5] Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf. Source: nih.gov. URL:

-

[3] Automated Screening of Aqueous Compound Solubility in Drug Discovery. Source: sigmaaldrich.com. URL:

-

[2] Application of Hansen Solubility Parameters to Improve Oral Absorption of Nintedanib by a Self- Micro-Emulsifying Drug Delivery - Harvard DASH. Source: harvard.edu. URL:

-

[4] Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC. Source: nih.gov. URL:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3,4-Difluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(3,4-Difluorophenoxy)aniline, a key building block in contemporary medicinal chemistry. The document details a robust synthetic protocol via the Ullmann condensation, offering insights into the rationale behind methodological choices. Furthermore, it establishes a full characterization workflow, presenting expected analytical data from techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex organic intermediates.

Introduction: The Significance of 3-(3,4-Difluorophenoxy)aniline

Substituted anilines are foundational scaffolds in the development of novel therapeutics, particularly in oncology.[1] The unique electronic properties and hydrogen bonding capabilities of the aniline moiety make it a privileged structure in drug design.[1] 3-(3,4-Difluorophenoxy)aniline, in particular, incorporates a difluorophenoxy group, a common feature in modern pharmaceuticals. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[2][3] This compound serves as a critical intermediate for the synthesis of a range of bioactive molecules, including potent kinase inhibitors. This guide offers a detailed, field-proven methodology for its preparation and rigorous characterization.

Synthetic Strategy: Ullmann Condensation

The construction of the diaryl ether linkage in 3-(3,4-Difluorophenoxy)aniline is most effectively achieved through a cross-coupling reaction. While several methods exist, such as the Buchwald-Hartwig amination, the Ullmann condensation remains a powerful and reliable choice for C-O bond formation.[4][5]

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol.[6][7] In this specific synthesis, 3-aminophenol is coupled with an activated aryl halide, such as 1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene.

Rationale for Choosing the Ullmann Condensation:

-

Robustness and Scalability: The Ullmann reaction is well-established and has been demonstrated to be scalable, a critical consideration for pharmaceutical development.[8]

-

Cost-Effectiveness: Copper catalysts are generally more economical than the palladium catalysts often required for Buchwald-Hartwig reactions.[4][6]

-

Reaction Scope: While traditionally requiring harsh conditions, modern iterations of the Ullmann condensation, often employing ligands, allow for milder reaction temperatures and broader substrate compatibility.[6][7][9]

The general reaction scheme is as follows:

General Reaction Scheme: Reactants: 3-Aminophenol and 1-Bromo-3,4-difluorobenzene Catalyst: Copper(I) Iodide (CuI) with a ligand (e.g., N,N'-dimethylethylenediamine) Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) Solvent: A high-boiling polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6]

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 3-(3,4-Difluorophenoxy)aniline.

Reagents and Materials

| Reagent/Material | Formula | M.W. | Quantity | Moles (equiv.) | Supplier |

| 3-Aminophenol | C₆H₇NO | 109.13 | 5.46 g | 50 mmol (1.0) | Sigma-Aldrich |

| 1-Bromo-3,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 10.61 g | 55 mmol (1.1) | Fluorochem |

| Copper(I) Iodide | CuI | 190.45 | 0.95 g | 5 mmol (0.1) | Sigma-Aldrich |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 0.88 g | 10 mmol (0.2) | Sigma-Aldrich |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 13.82 g | 100 mmol (2.0) | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a magnetic stirrer.

-

Nitrogen or Argon gas inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Silica gel for column chromatography.

Synthetic Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask, combine 3-aminophenol (5.46 g, 50 mmol), potassium carbonate (13.82 g, 100 mmol), and copper(I) iodide (0.95 g, 5 mmol).

-

Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.[8]

-

Addition of Solvent and Reagents: Add toluene (100 mL), followed by N,N'-dimethylethylenediamine (0.88 g, 10 mmol) and 1-bromo-3,4-difluorobenzene (10.61 g, 55 mmol) via syringe.

-

Reaction: The reaction mixture is heated to 110-120 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts and copper catalyst. Wash the Celite pad with ethyl acetate.

-

Extraction: The filtrate is transferred to a separatory funnel and washed with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield 3-(3,4-Difluorophenoxy)aniline as a solid or oil.

Visualization of the Synthetic Workflow

Caption: Workflow for the Ullmann Condensation Synthesis.

Characterization of 3-(3,4-Difluorophenoxy)aniline

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals will correspond to the number of protons in each environment. The coupling patterns (splitting) will provide information about adjacent protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon.

Expected NMR Data (in CDCl₃, shifts are approximate):

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H | 6.8 - 7.2 | Multiplet | 7H | Ar-H |

| Amine H | ~3.7 | Broad Singlet | 2H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C | 105 - 160 | Ar-C |

Note: The fluorine atoms will cause splitting in both the ¹H and ¹³C NMR spectra (C-F and H-F coupling), which can aid in definitive assignments.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

-

Molecular Formula: C₁₂H₉F₂NO

-

Molecular Weight: 221.20 g/mol [11]

-

Expected Molecular Ion Peak (M⁺): m/z = 221

The fragmentation pattern in the mass spectrum can also provide structural information. Aromatic amines often show characteristic fragmentation pathways.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (amine) |

| 1600 - 1450 | C=C stretch (aromatic) |

| 1200 - 1300 | C-O stretch (aryl ether) |

| 1100 - 1250 | C-F stretch |

Characterization Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-(3,4-DIFLUOROPHENOXY)ANILINE | 383126-84-9 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Potential of 3-(3,4-Difluorophenoxy)aniline Derivatives in Kinase Inhibition and Oncology

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Phenoxyaniline Scaffold in Modern Drug Discovery

The phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its inherent structural features, combining an aniline ring with a phenoxy moiety, provide a robust framework for the design of potent and selective inhibitors of key signaling proteins. The strategic placement of substituents on both aromatic rings allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability, all critical parameters in the optimization of drug candidates.[1] The introduction of fluorine atoms, in particular, is a well-established strategy in drug design to enhance binding affinity, improve membrane permeability, and increase metabolic stability.[2] This technical guide delves into the potential biological activity of a specific subclass of these compounds: 3-(3,4-Difluorophenoxy)aniline derivatives. While direct and extensive research on this precise scaffold remains nascent, a comprehensive analysis of closely related analogues provides a strong rationale for their investigation as potent kinase inhibitors with significant therapeutic potential in oncology.

This guide will synthesize current knowledge on related phenoxyaniline derivatives to project the potential biological activities, structure-activity relationships (SAR), and mechanistic underpinnings of 3-(3,4-Difluorophenoxy)aniline derivatives. We will explore their potential as kinase inhibitors, outline detailed experimental protocols for their evaluation, and provide a forward-looking perspective on their promise in the development of next-generation cancer therapeutics.

Anticipated Biological Activity: A Focus on Kinase Inhibition in Oncology

The primary anticipated biological activity of 3-(3,4-Difluorophenoxy)aniline derivatives lies in the realm of kinase inhibition. Protein kinases are critical regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The phenoxyaniline scaffold is a common feature in a number of potent kinase inhibitors.

Targeting the MAPK/ERK Pathway: Potential as MEK Inhibitors

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that drives cell proliferation and survival. A key component of this pathway, MAP Kinase Kinase (MEK), has been identified as a significant target in oncology. A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors.[1] The structure-activity relationship for this class of compounds underscores the importance of the phenoxy ring substitution in modulating potency.

Hypothetical Signaling Pathway and Inhibition

Caption: Proposed inhibition of the MAPK/ERK pathway by a 3-(3,4-Difluorophenoxy)aniline derivative targeting MEK.

Targeting Angiogenesis and Cell Growth: Potential as PDGFR Inhibitors

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a pivotal role in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in a variety of cancers. 4-Phenoxyquinoline derivatives have been identified as potent inhibitors of PDGFR.[1] The substitution pattern on the phenoxy ring is a key determinant of their inhibitory activity. The 3,4-difluoro substitution on the phenoxy ring of the core molecule of interest could potentially enhance binding to the PDGFR kinase domain.

Hypothetical Signaling Pathway and Inhibition

Caption: Proposed inhibition of the PDGFR signaling pathway by a 3-(3,4-Difluorophenoxy)aniline derivative.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific SAR data for 3-(3,4-Difluorophenoxy)aniline derivatives is not yet available, we can extrapolate from related phenoxyaniline compounds to guide future research.

| Compound Class | Key Structural Features for Activity | Impact of Phenoxy Ring Substitution | Reference |

| 3-Cyano-4-(phenoxyanilino)quinolines (MEK Inhibitors) | 3-cyano-4-anilinoquinoline core is crucial. Alkoxy groups at the 6- and 7-positions of the quinoline ring generally enhance activity. | The substitution pattern on the phenoxy ring modulates potency and selectivity. | [1] |

| 4-Phenoxyquinoline Derivatives (PDGFR Inhibitors) | The 4-phenoxyquinoline scaffold is a key pharmacophore. | Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have yielded potent and selective inhibitors. | [1] |

The 3,4-difluoro substitution pattern on the phenoxy ring of the core topic is of particular interest. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the aniline nitrogen, potentially affecting its interaction with the kinase hinge region. Furthermore, the fluorine atoms can form favorable electrostatic interactions with the protein target and can block metabolically labile positions, thereby improving the pharmacokinetic profile of the molecule.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the synthesis and biological evaluation of novel 3-(3,4-Difluorophenoxy)aniline derivatives.

General Synthesis of 3-(3,4-Difluorophenoxy)aniline Derivatives

The synthesis of the core scaffold, 3-(3,4-Difluorophenoxy)aniline, can be achieved through a nucleophilic aromatic substitution reaction.

Workflow for Synthesis

Caption: A general synthetic workflow for the preparation of the 3-(3,4-Difluorophenoxy)aniline core structure.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-aminophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃).

-

Addition of Reagents: Add 1,2-difluoro-4-nitrobenzene to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Nitro Group Reduction: Dissolve the resulting intermediate in a suitable solvent like ethanol or methanol. Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation (H₂) to reduce the nitro group to an amine.

-

Final Product Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the final 3-(3,4-Difluorophenoxy)aniline product.

Further derivatization can be achieved by reacting the aniline nitrogen with various electrophiles to generate a library of compounds for biological screening.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific kinase.

Principle:

The assay quantifies the amount of phosphorylated substrate produced by a kinase in the presence and absence of an inhibitor.

Step-by-Step Methodology:

-

Reaction Preparation: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and varying concentrations of the 3-(3,4-Difluorophenoxy)aniline derivative.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-(3,4-Difluorophenoxy)aniline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).

Conclusion and Future Directions

While the direct exploration of 3-(3,4-Difluorophenoxy)aniline derivatives is in its early stages, the wealth of data on related phenoxyaniline compounds provides a compelling rationale for their investigation as a promising new class of kinase inhibitors. Their potential to target key oncogenic pathways, such as the MAPK/ERK and PDGFR signaling cascades, warrants a dedicated research effort.

Future work should focus on the synthesis of a diverse library of 3-(3,4-Difluorophenoxy)aniline derivatives and their systematic evaluation in a panel of kinase assays and cancer cell lines. In-depth structure-activity relationship studies will be crucial for optimizing their potency and selectivity. Furthermore, lead compounds should be advanced into in vivo models to assess their efficacy and pharmacokinetic properties. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this exciting chemical scaffold.

References

Sources

A Technical Guide to the Safe Laboratory Handling of 3-(3,4-Difluorophenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(3,4-Difluorophenoxy)aniline in a research and development laboratory setting. Synthesizing data from safety data sheets (SDS), toxicological information on analogous compounds, and established principles of chemical hygiene, this document is intended for researchers, scientists, and drug development professionals. The guide emphasizes a risk-based approach, detailing hazard identification, a hierarchy of controls, specific standard operating procedures, emergency response, and compliant waste disposal. The causality behind each procedural step is explained to foster a deep-seated culture of safety and scientific integrity.

Section 1: Compound Profile and Hazard Identification

3-(3,4-Difluorophenoxy)aniline is an aromatic amine derivative incorporating a difluorinated phenyl ring linked via an ether bond. While specific toxicological data for this exact molecule is not extensively published, its structure contains two key toxophores: an aniline moiety and a halogenated aromatic system. The safety profile must therefore be inferred from these structural alerts.

The aniline backbone is of primary concern. Aniline and its derivatives are well-documented systemic toxins that can be readily absorbed through the skin, inhalation, and ingestion.[1][2] The primary acute hazard associated with aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1][3] This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, cardiac arrhythmia, seizures, and death.[1][3] Chronic exposure to aniline compounds is linked to damage to the heart, kidneys, liver, and spleen, and aniline is classified by the EPA as a probable human carcinogen (Group B2).[1][4][5]

The difluorophenoxy group introduces halogenated organic characteristics. While the fluorine atoms can alter metabolic pathways compared to non-halogenated analogues, the compound should be handled as a halogenated organic, particularly concerning waste disposal.

1.1 GHS Hazard Classification

A composite GHS classification, derived from supplier safety data sheets for 3-(3,4-Difluorophenoxy)aniline and closely related analogs like 3,4-Difluoroaniline, provides a clear summary of the potential hazards.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |

| Combustible Liquid | 4 | H227: Combustible liquid | None |

Data synthesized from supplier SDS for 3,4-Difluoroaniline and 3-(3,4-Difluorophenoxy)aniline.[6][7]

Section 2: The Hierarchy of Controls: A Risk-Based Approach

Effective safety management extends beyond merely using personal protective equipment (PPE). The "Hierarchy of Controls" is a systematic approach that prioritizes safety measures from most to least effective. This framework is crucial for managing the risks associated with 3-(3,4-Difluorophenoxy)aniline.

Caption: The Hierarchy of Controls model, prioritizing safety strategies from most to least effective.

-

Elimination/Substitution: The most effective control is to avoid using the hazardous substance altogether. Before proceeding, researchers must ask: "Is the use of 3-(3,4-Difluorophenoxy)aniline essential, or can a less toxic reagent achieve the same scientific objective?"

-

Engineering Controls: If the compound's use is unavoidable, physical controls must be implemented to isolate personnel from the hazard. All manipulations of 3-(3,4-Difluorophenoxy)aniline, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[8] This is non-negotiable and serves to prevent inhalation of powders or vapors.

-

Administrative Controls: These are work practices that reduce exposure. This includes developing and strictly adhering to a Standard Operating Procedure (SOP), providing documented training for all users, and clearly designating areas where this compound is stored and handled.

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It protects the user from exposure when other controls fail or are insufficient. Required PPE is detailed in the following section.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the minimum required steps for safely handling 3-(3,4-Difluorophenoxy)aniline in a laboratory setting.

3.1 Required Personal Protective Equipment (PPE)

-

Hand Protection: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact, but glove manufacturer's compatibility data should be consulted for prolonged handling). Gloves must be changed immediately if contamination is suspected.[2]

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[9]

-

Body Protection: A flame-resistant laboratory coat, fully fastened.

-

Footwear: Closed-toe shoes covering the entire foot.

3.2 Step-by-Step Handling Protocol

-

Preparation and Pre-Work:

-

Verify the chemical fume hood has a valid certification and is functioning correctly.

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9]

-

Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize movement in and out of the containment area.

-

Clearly label all vessels.

-

-

Weighing and Transfer (Solid Form):

-

Perform all weighing operations on a balance placed inside the fume hood or in a dedicated powder containment hood.

-

Causality: This step is critical to prevent the inhalation of fine particulates, a primary route of exposure for solid aniline derivatives.

-

Use a disposable weighing boat or creased weighing paper to avoid contaminating the balance.

-

Handle the primary container with care to avoid generating dust. Close it tightly immediately after dispensing.

-

-

Dissolution and Reaction Setup:

-

Add solvent to the solid slowly to prevent splashing.

-

If the dissolution is exothermic, ensure the vessel is appropriately cooled.

-

All subsequent reaction steps, including heating, cooling, and reagent addition, must be conducted within the closed sash of the fume hood.

-

-

Post-Reaction Workup and Purification:

-

Quenching, extraction, and purification steps (e.g., chromatography) must also be performed within the fume hood.

-

Be aware that aniline derivatives can be volatile with steam. Aqueous workups should be handled with care.

-

-

Post-Handling Decontamination:

-

Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

-

Carefully remove PPE, avoiding self-contamination. Remove gloves last, using the proper technique to avoid touching the outer surface.

-

Wash hands thoroughly with soap and water after exiting the laboratory.[10]

-

Caption: A streamlined workflow for the safe handling of 3-(3,4-Difluorophenoxy)aniline.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention. Causality: Aniline compounds are readily absorbed through the skin, and systemic effects can be delayed by several hours.[1] Prompt decontamination is essential to minimize absorption.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical services.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[10]

-

Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent (e.g., vermiculite or spill pillows). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area.

-

Major Spill (outside fume hood): Evacuate the immediate area. Alert others and notify the institutional safety officer. Prevent entry and wait for trained emergency response personnel.

Section 5: Waste Management and Disposal

3-(3,4-Difluorophenoxy)aniline and any materials contaminated with it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Waste Segregation: This compound is a halogenated organic . It must be collected in a dedicated "Halogenated Organic Waste" container.[8][12]

-

Causality: Improper segregation can lead to dangerous reactions in waste containers and complicates the final disposal process. Halogenated wastes often require specific high-temperature incineration for complete destruction and cannot be mixed with non-halogenated solvent streams.[13]

-

Container Management: Waste containers must be made of a compatible material, kept tightly closed except when adding waste, and stored in a secondary containment bin in a well-ventilated area.[8]

-

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents.[8]

References

-

Title: Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: Centers for Disease Control and Prevention URL: [Link]

-

Title: Aniline | EPA Source: United States Environmental Protection Agency URL: [Link]

-

Title: Aniline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

-

Title: 3,4-Difluoroaniline | C6H5F2N | CID 77469 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Research progress on health effects of aniline Source: ResearchGate URL: [Link]

-

Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of California, Santa Barbara - Environmental Health & Safety URL: [Link]

-

Title: Safety Data Sheet - Angene Chemical Source: Angene Chemical URL: [Link]

-

Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois Urbana-Champaign URL: [Link]

-

Title: Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Source: University of Waterloo URL: [Link]

-

Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

-

Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency URL: [Link]

Sources

- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 2. Is aniline toxic to humans?_Chemicalbook [chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. angenechemical.com [angenechemical.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. uakron.edu [uakron.edu]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

use of 3-(3,4-Difluorophenoxy)aniline in medicinal chemistry

Application Note: 3-(3,4-Difluorophenoxy)aniline in Medicinal Chemistry

Executive Summary

3-(3,4-Difluorophenoxy)aniline is a specialized pharmacophore intermediate used primarily in the development of Type II Kinase Inhibitors .[1] Unlike its para-substituted counterparts (commonly found in Type I inhibitors like Gefitinib), the meta-amino geometry of this scaffold directs substituents into the hydrophobic "back pocket" of kinase enzymes, stabilizing the inactive (DFG-out) conformation.[1][2] This application note details its chemical utility, specific synthetic protocols for urea and amide coupling, and its rationale in Structure-Activity Relationship (SAR) optimization for targets such as VEGFR , c-Met , and p38 MAP Kinase .

Chemical Profile & Pharmacophore Rationale

Structural Significance

The molecule consists of three critical domains:

-

Aniline Handle (

): The primary nucleophile for coupling to hinge-binding heterocycles (quinazolines, pyridines) or linker motifs (ureas).[1][2][3] -

Ether Linker (-O-): Provides rotational flexibility, allowing the inhibitor to traverse the "gatekeeper" residue of the kinase ATP pocket.[1][3]

-

Difluorophenyl Tail: The 3,4-difluoro substitution pattern serves two purposes:

Physicochemical Properties

| Property | Value | Relevance |

| Molecular Weight | 221.21 g/mol | Low MW allows for "fragment-based" growth.[1][3] |

| LogP (Calc) | ~3.2 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |

| pKa (Aniline) | ~3.5 - 4.0 | Weakly basic; remains neutral at physiological pH, aiding membrane crossing.[1][2] |

| H-Bond Donors | 1 | Critical for H-bonding with Glu/Asp residues in the kinase linker region.[1][3] |

Strategic Application: Type II Kinase Inhibitor Design

The primary utility of the 3-isomer (vs. the 4-isomer) is geometric.[1][3] In Type II inhibitors (e.g., Sorafenib), the molecule must bind to the hinge region and simultaneously extend into the allosteric hydrophobic pocket created when the activation loop (DFG motif) flips out.[1][2]

Mechanism of Action Visualization:

Figure 1: The 3-(3,4-Difluorophenoxy)aniline scaffold acts as the "Linker-Tail" segment, bridging the ATP site and the allosteric pocket.[1]

Experimental Protocols

Protocol A: Synthesis of Diaryl Urea Inhibitors

This protocol describes the reaction of 3-(3,4-Difluorophenoxy)aniline with an aryl isocyanate to generate a Sorafenib-like kinase inhibitor.[1]

Reaction:

Reagents:

-

Substrate: 3-(3,4-Difluorophenoxy)aniline (1.0 equiv)

-

Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv)[1]

-

Base: Triethylamine (TEA) (optional, usually not needed for isocyanates)[1][2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol (221 mg) of 3-(3,4-Difluorophenoxy)aniline in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C. Add 1.1 mmol of the isocyanate dropwise via syringe over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][3] The product often precipitates as a white/off-white solid.[1][3]

-

Work-up:

-

Purification: If necessary, recrystallize from EtOH or purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR (DMSO-d6): Look for two distinct singlet peaks between

8.5–9.5 ppm, corresponding to the two urea -NH- protons.[1]

Protocol B: Coupling to Quinazoline Cores

Used to synthesize EGFR/VEGFR dual inhibitors where the aniline serves as the hinge binder.[1][3]

Reaction:

Reagents:

-

Substrate: 3-(3,4-Difluorophenoxy)aniline (1.0 equiv)

-

Core: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)[1]

-

Catalyst: HCl (4M in dioxane, 1-2 drops) or just reflux conditions.

Step-by-Step Methodology:

-

Setup: In a pressure vial or reflux flask, suspend the chloro-quinazoline (1.0 mmol) and aniline (1.0 mmol) in iPrOH (10 mL).

-

Reaction: Heat to reflux (85°C) for 3–6 hours. The reaction is driven by the precipitation of the product as the hydrochloride salt.[1][3]

-

Isolation: Cool the mixture to RT. Filter the resulting precipitate.[1][3]

-

Washing: Wash the filter cake with cold iPrOH (

) and Diethyl Ether ( -

Free Basing (Optional): Suspend the salt in EtOAc/Water, adjust pH to 8 with saturated

, separate organic layer, dry over

Analytical Quality Control

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Expected Retention: The difluoro and phenoxy groups make this compound relatively hydrophobic; expect elution late in the gradient (approx. 7–8 min).[3]

NMR Characterization (DMSO-d6):

-

Aromatic Region: Look for the complex multiplet of the 3,4-difluorophenyl ring (

7.0–7.[1]5) and the characteristic pattern of the meta-substituted aniline ring.[1][3] -

Amine: Broad singlet around

5.0–5.5 ppm (

Safety & Handling

-

Toxicity: Anilines are generally toxic if swallowed, inhaled, or absorbed through skin.[1][2] The fluorinated derivatives may have enhanced skin absorption properties.[1][3]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle all powders in a fume hood to avoid inhalation.[1][3]

-

Storage: Store at 2–8°C, protected from light (anilines can oxidize/darken over time).[2][3]

References

-

BenchChem. Structure-Activity Relationship of Phenoxyaniline Derivatives. (2025).[1][2][3][4][5][6] Retrieved from [1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77469: 3,4-Difluoroaniline (Precursor Data).[1][3] Retrieved from [1][2]

-

Fluorochem. Product Analysis: 4-(3,4-Difluorophenoxy)aniline (Isomer Comparison). Retrieved from [1][2]

-

Journal of Medicinal Chemistry. Design and Synthesis of Vandetanib Derivatives. (Contextual reference for Quinazoline-Aniline coupling). Retrieved from [1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(3,4-DIFLUOROPHENOXY)ANILINE | 383126-84-9 [chemicalbook.com]

- 6. 4-(3,4-DIFLUOROPHENOXY)ANILINE | 383126-84-9 [chemicalbook.com]

3-(3,4-Difluorophenoxy)aniline as a building block for kinase inhibitors